Cas no 1310055-59-4 (Stevioside D)

Stevioside D 化学的及び物理的性質

名前と識別子

-

- 13-[(2-O-6-deoxy-beta-D-glucopyranosyl-beta-D-glucopyranosyl)oxy]-ent-kaur-16-en-19-oic acid beta-D-glucopyranosyl ester

- Stevioside D

- 1310055-59-4

- KCC05559

-

- インチ: InChI=1S/C38H60O17/c1-16-12-37-10-6-20-35(3,8-5-9-36(20,4)34(49)54-32-29(48)26(45)23(42)18(13-39)51-32)21(37)7-11-38(16,15-37)55-33-30(27(46)24(43)19(14-40)52-33)53-31-28(47)25(44)22(41)17(2)50-31/h17-33,39-48H,1,5-15H2,2-4H3

- InChIKey: CANAPGLEBDTCAF-UHFFFAOYSA-N

- ほほえんだ: CC1OC(OC2C(O)C(O)C(CO)OC2OC23CC4(CC2=C)CCC2C(C)(CCCC2(C)C(=O)OC2OC(CO)C(O)C(O)C2O)C4CC3)C(O)C(O)C1O

計算された属性

- せいみつぶんしりょう: 788.38305044g/mol

- どういたいしつりょう: 788.38305044g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 10

- 水素結合受容体数: 17

- 重原子数: 55

- 回転可能化学結合数: 9

- 複雑さ: 1430

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 21

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.7

- トポロジー分子極性表面積: 275Ų

Stevioside D 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| ChemFaces | CFN95230-5mg |

Stevioside D |

1310055-59-4 | >95% | 5mg |

$463 | 2023-09-19 | |

| TargetMol Chemicals | TN6499-5mg |

Stevioside D |

1310055-59-4 | 5mg |

¥ 4560 | 2024-07-19 | ||

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN6499-5 mg |

Stevioside D |

1310055-59-4 | 5mg |

¥4870.00 | 2022-04-26 | ||

| TargetMol Chemicals | TN6499-5 mg |

Stevioside D |

1310055-59-4 | 98% | 5mg |

¥ 4,560 | 2023-07-10 | |

| ChemFaces | CFN95230-5mg |

Stevioside D |

1310055-59-4 | >95% | 5mg |

$463 | 2021-07-22 | |

| TargetMol Chemicals | TN6499-1 mL * 10 mM (in DMSO) |

Stevioside D |

1310055-59-4 | 98% | 1 mL * 10 mM (in DMSO) |

¥ 6930 | 2023-09-15 | |

| TargetMol Chemicals | TN6499-1 ml * 10 mm |

Stevioside D |

1310055-59-4 | 1 ml * 10 mm |

¥ 6930 | 2024-07-19 |

Stevioside D 関連文献

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

-

Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104

-

Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191

-

Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690

Stevioside Dに関する追加情報

ステビオシドD(CAS No. 1310055-59-4)の科学的特性と応用:天然甘味料の最新トレンド

ステビオシドD(Stevioside D)は、ステビア植物(Stevia rebaudiana)由来のジテルペン配糖体の一種であり、CAS登録番号1310055-59-4で特定される高純度化合物です。近年、天然甘味料市場において、低カロリーかつ血糖値に影響しない特性から、健康意識の高い消費者や食品メーカーから注目を集めています。

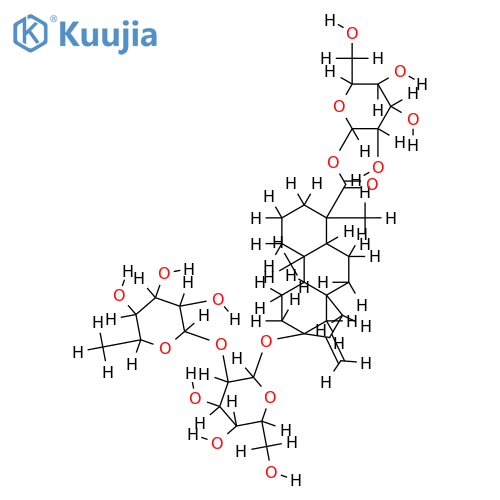

化学的には、ステビオシドDはステビオールを骨格とし、グルコース分子が結合した構造を持ちます。その甘味度はショ糖の200~300倍とされながらも、カロリーゼロという特徴は、ダイエット食品や糖尿病対応製品開発の鍵となっています。特に機能性表示食品やサプリメント分野での需要が急増しており、2024年市場動向では植物由来成分の需要拡大と連動しています。

製法技術の進歩により、ステビオシドDの分離精製効率が向上したことで、従来のステビオシドAに比べ後味の苦みが少ないという利点が強調されています。この特性は、清涼飲料や菓子類への応用において、味覚プロファイルの最適化に貢献しています。また、熱安定性に優れるため、加熱調理が必要な食品への添加にも適しています。

安全性に関しては、国際的な食品安全機関(FAO/WHO)が一日摂取許容量(ADI)を設定しており、遺伝子毒性や発がん性のリスクがないことが確認されています。ただし、過剰摂取による消化器不快感の報告例があるため、適正使用量の遵守が推奨されます。アレルギー反応の可能性についても、臨床データに基づいた注意喚起が行われています。

市場動向では、ヴィーガンやプラントベース食品の流行に伴い、ステビオシドDを合成甘味料の代替として採用する事例が増加。特に有機認証を取得した原料は、欧米の健康食品市場でプレミアム価値を生んでいます。さらに、腸内細菌叢への影響を調査する最新���究も進められており、プレバイオティクス効果との相乗作用が期待されています。

技術面では、バイオ変換法を用いたステビオシドDの高収率生産が注目されています。酵素処理により不純物を低減するグリーンケミストリー手法は、サステナブルな製造工程としてESG投資の対象にもなっています。また、ナノエンカプセル化技術との組み合わせで、溶解性や風味放出の制御が可能となり、次世代食品開発への応用が加速しています。

規制面では、各国の食品添加物基準が異なるため、輸出戦略には注意が必要です。例えば、EUではE960として認可されている一方、一部アジア市場では表示義務の要件が厳格化されています。HACCPやISO22000対応の製造施設で生産された原料は、グローバルサプライチェーンにおいて競争優位性を持ちます。

研究開発の最前線では、ステビオシドDの抗炎症作用や抗酸化活性に関する学術論文が増加中です。インスリン感受性改善効果を検証する臨床試験も進行しており、メタボリックシンドローム対策成分としての可能性が探られています。さらに、口腔内細菌の増殖抑制効果から、歯科医療分野との連携も始まっています。

今後の展望として、パーソナライズドニュートリション(個別化栄養)の潮流において、ステビオシドDは遺伝子型に応じた甘味感受性調整に活用される可能性があります。AIを用いた味覚予測技術との融合や、3Dフードプリンティング材料としての応用も期待される分野です。サーキュラーエコノミーの観点からは、ステビア廃棄物からの高付加価値化技術開発が進行中です。

1310055-59-4 (Stevioside D) 関連製品

- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)

- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)

- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)

- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)

- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)

- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)

- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)

- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)

- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)

- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)